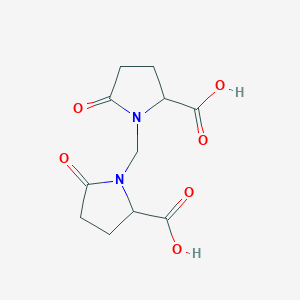
1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane, also known as ADMA or 1,1,1,3,3,3-hexamethyldisilazane, is a chemical compound that has been widely used in scientific research. This compound is a derivative of the silazane family and has been extensively studied for its unique properties and applications in various fields of science.
作用機序
1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane acts as a surface modifier and can be used to alter the properties of various materials. It has a unique ability to form a self-assembled monolayer on the surface of materials, which can improve their wettability, adhesion, and corrosion resistance. 1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane can also be used as a precursor for the deposition of silicon-containing thin films.
Biochemical and Physiological Effects
1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane has been shown to have a low toxicity profile and is considered safe for use in laboratory experiments. However, its effects on biological systems are not well understood, and further research is needed to determine its potential impact on human health.
実験室実験の利点と制限
One of the main advantages of using 1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane in laboratory experiments is its ability to modify the surface properties of materials without significantly altering their bulk properties. This makes it an attractive option for researchers who want to study the effects of surface modifications on various materials.
However, 1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane has some limitations in laboratory experiments. For example, it can be difficult to control the thickness of the self-assembled monolayer formed on the surface of materials. In addition, the deposition of silicon-containing thin films using 1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane can be challenging, and alternative precursors may be needed for certain applications.
将来の方向性
There are many potential future directions for research on 1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the investigation of the biological effects of 1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane and its potential use as a drug delivery agent.
Furthermore, 1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane has the potential to be used in the development of new materials for various applications, including electronics, energy, and biomedical engineering. Research in these areas could lead to the development of new technologies and materials that could have a significant impact on society.
Conclusion
In conclusion, 1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane is a unique compound that has been extensively studied for its properties and applications in various fields of science. Its ability to modify the surface properties of materials makes it an attractive option for researchers, and there are many potential future directions for research on this compound. However, further research is needed to fully understand its potential impact on biological systems and its potential use in various applications.
合成法
1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane can be synthesized through the reaction of hexamethyldisilazane with ammonia, followed by methylation with dimethyl sulfate. This synthesis method is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane has been used in various scientific research applications, including surface modification of materials, chemical vapor deposition, and as a reagent in organic synthesis. In addition, 1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane has been used as a protective agent for biological samples during electron microscopy.
特性
CAS番号 |
18441-77-5 |
|---|---|
製品名 |
1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane |
分子式 |
C8H20N2OSi |
分子量 |
188.34 g/mol |
IUPAC名 |
2-(2-methoxy-2,4-dimethylazasilolidin-1-yl)ethanamine |
InChI |
InChI=1S/C8H20N2OSi/c1-8-6-10(5-4-9)12(3,7-8)11-2/h8H,4-7,9H2,1-3H3 |
InChIキー |
LQYCLWLZOFYFOY-UHFFFAOYSA-N |
SMILES |
CC1CN([Si](C1)(C)OC)CCN |
正規SMILES |
CC1CN([Si](C1)(C)OC)CCN |
その他のCAS番号 |
18441-77-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)





![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)


